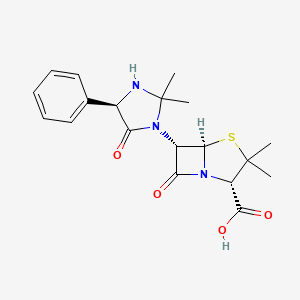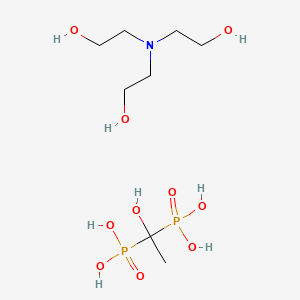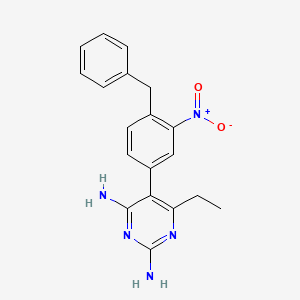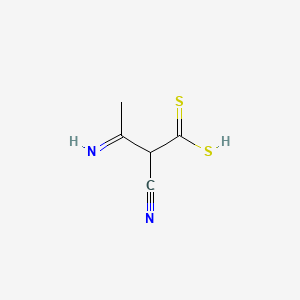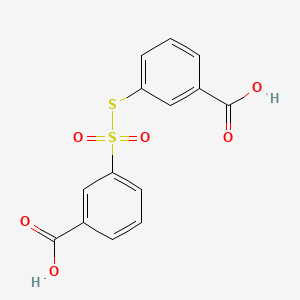![molecular formula C32H38N4O11 B12788472 2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene CAS No. 1262279-15-1](/img/structure/B12788472.png)
2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-hydroxypropane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of sugars using microorganisms such as Aspergillus niger. The industrial production of citric acid involves the use of submerged fermentation techniques, where the microorganism is grown in a nutrient-rich medium containing sugars. The fermentation process is carried out under controlled conditions of temperature, pH, and aeration to maximize the yield of citric acid .
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Citric acid can be oxidized to form aconitic acid and other oxidation products.
Reduction: Reduction of citric acid can yield compounds such as isocitric acid.
Esterification: Citric acid can react with alcohols to form esters, such as trimethyl citrate.
Common Reagents and Conditions
Common reagents used in the reactions of citric acid include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alcohols (e.g., methanol) for esterification reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts.
Major Products
The major products formed from the reactions of citric acid include aconitic acid, isocitric acid, and various esters such as trimethyl citrate .
Aplicaciones Científicas De Investigación
2-hydroxypropane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions and as a buffer in chemical reactions.
Medicine: Used in pharmaceuticals as an excipient and in the formulation of effervescent tablets.
Mecanismo De Acción
2-hydroxypropane-1,2,3-tricarboxylic acid exerts its effects through its role in the citric acid cycle. It acts as an intermediate in the metabolic pathway, facilitating the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, releasing energy in the form of ATP. The compound interacts with various enzymes, including aconitase, which catalyzes the isomerization of citric acid to isocitric acid .
Comparación Con Compuestos Similares
Similar Compounds
Isocitric acid: An isomer of citric acid with similar chemical properties and functions in the citric acid cycle.
Aconitic acid: An intermediate in the citric acid cycle formed by the dehydration of citric acid.
Trimesic acid: A tricarboxylic acid with a benzene ring structure, used in the synthesis of polymers and resins.
Uniqueness
2-hydroxypropane-1,2,3-tricarboxylic acid is unique due to its widespread occurrence in nature and its essential role in cellular metabolism. Its ability to chelate metal ions and its versatility in various industrial applications further distinguish it from other similar compounds .
Propiedades
Número CAS |
1262279-15-1 |
|---|---|
Fórmula molecular |
C32H38N4O11 |
Peso molecular |
654.7 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene |
InChI |
InChI=1S/C26H30N4O4.C6H8O7/c1-2-12-30(11-1)13-16-33-24-7-5-21-17-20(24)18-31-14-3-4-15-32-19-22-6-8-25(34-22)23-9-10-27-26(28-21)29-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-10,17H,1-2,11-16,18-19H2,(H,27,28,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b4-3+; |
Clave InChI |
NNHJBZIJLGHLES-BJILWQEISA-N |
SMILES isomérico |
C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC=C(O4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC=C(O4)C5=NC(=NC=C5)NC(=C3)C=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


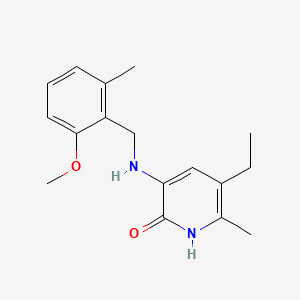

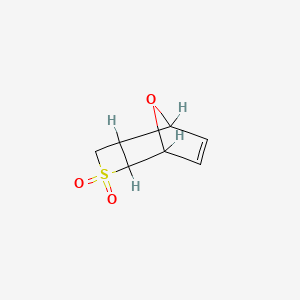
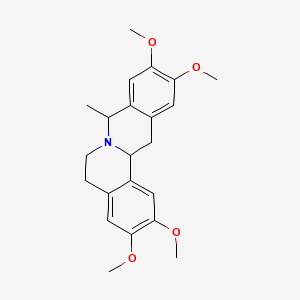
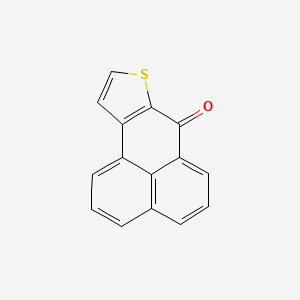

![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
